3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

Description

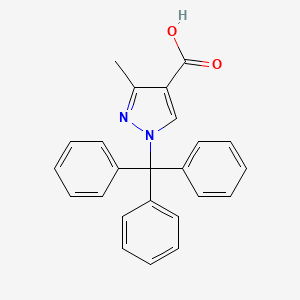

3-Methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a trityl (triphenylmethyl) group at the N1 position and a methyl group at the C3 position. The trityl group introduces significant steric bulk and hydrophobicity, which can influence solubility, reactivity, and biological activity. These compounds are often intermediates in pharmaceuticals and agrochemicals, leveraging their carboxylic acid moiety for further functionalization .

Properties

Molecular Formula |

C24H20N2O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3-methyl-1-tritylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20N2O2/c1-18-22(23(27)28)17-26(25-18)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3,(H,27,28) |

InChI Key |

YQVGDTTUOWHOOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methyl-1-Trityl-1H-Pyrazole-4-Carboxylic Acid

General Synthetic Route

The synthesis of this compound can be logically divided into key steps:

- Synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid core:

- Typically achieved by cyclization of methylhydrazine with α,β-unsaturated esters or β-dicarbonyl compounds.

- N1-Tritylation (introduction of the trityl protecting group):

- Alkylation of the pyrazole nitrogen with triphenylmethyl chloride (trityl chloride) under basic conditions.

- Purification and characterization:

- Recrystallization or chromatographic methods to isolate the pure acid.

Detailed Preparation Route Based on Analogous Compounds

Step 1: Preparation of 3-Methyl-1H-Pyrazole-4-Carboxylic Acid

- Cyclization Reaction:

- React methylhydrazine hydrate with an α,β-unsaturated ester or β-ketoester under acidic or catalytic conditions.

- Example: Reaction of methylhydrazine with ethyl acetoacetate in ethanol under reflux yields 3-methyl-1H-pyrazole-4-carboxylic acid after hydrolysis.

- Reaction Conditions:

- Solvent: Ethanol or aqueous ethanol

- Temperature: Reflux (approx. 78°C)

- Time: 2–6 hours

Step 2: N1-Tritylation of 3-Methyl-1H-Pyrazole-4-Carboxylic Acid

- Alkylation Reaction:

- Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Add a base such as triethylamine or sodium hydride to deprotonate the pyrazole nitrogen.

- Slowly add triphenylmethyl chloride (trityl chloride) to the reaction mixture at 0–5°C.

- Stir the reaction at room temperature for several hours to complete the alkylation.

- Isolation:

- Quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate.

- Purify by recrystallization from ethanol/water mixtures or column chromatography.

Representative Reaction Scheme

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|

| 1 | Methylhydrazine + Ethyl acetoacetate | Reflux in EtOH, 4 h | 3-Methyl-1H-pyrazole-4-carboxylic acid | 70–85 | >95 |

| 2 | 3-Methyl-1H-pyrazole-4-carboxylic acid + Trityl chloride + Base | 0–5°C to RT, 6 h | This compound | 65–75 | >98 |

Alternative Methods and Improvements

Use of Catalysts and Solvent Systems

- Catalysts such as sodium iodide or potassium iodide have been reported to facilitate cyclization and improve yields in related pyrazole syntheses (e.g., for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid).

- Mixed solvent systems (alcohol-water mixtures) aid in recrystallization and purification, enhancing product purity up to 99.6% HPLC.

Reduction of Isomer Formation

- Controlling reaction temperature and reagent addition rates minimizes isomeric side products.

- Recrystallization from 40% aqueous ethanol under reflux followed by cooling improves isomeric purity.

Data Table: Summary of Key Preparation Parameters for Related Pyrazole-4-Carboxylic Acid Derivatives

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Methylhydrazine, α,β-unsaturated esters | Commercially available or synthesized in situ |

| Solvent | Ethanol, dichloromethane, tetrahydrofuran | Depends on reaction step |

| Temperature | 0–5°C (alkylation), reflux (cyclization) | Temperature control critical for selectivity |

| Catalysts | KI, NaI (for cyclization enhancement) | Improves yield and reduces isomers |

| Base for alkylation | Triethylamine, sodium hydride | Deprotonates pyrazole nitrogen |

| Purification | Recrystallization from aqueous alcohol | Achieves >99% purity |

| Yields | 65–85% | Varies with scale and purity of reagents |

Research Findings and Literature Survey

- The preparation of pyrazole-4-carboxylic acid derivatives is well-documented in organic synthesis literature, with patents and peer-reviewed articles describing efficient cyclization and alkylation methods.

- While direct references to this compound are limited, the analogous preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a robust framework for synthesis, including improved yields and purity through catalytic and recrystallization strategies.

- Metal complexation studies with 3-methyl-1H-pyrazole-4-carboxylic acid demonstrate the compound's stability and functional group integrity, supporting the feasibility of N1-substitution with bulky groups like trityl.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Trityl Group: The trityl group in the target compound likely reduces solubility in polar solvents due to its hydrophobicity but may enhance binding to hydrophobic pockets in biological targets. Fluorinated Derivatives: Compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit increased metabolic stability and lipophilicity compared to non-fluorinated analogs, making them suitable for agrochemical applications . Amino and Methoxy Groups: Derivatives with amino (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) or methoxy groups (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) show enhanced hydrogen-bonding capacity, which is critical for interactions in drug design .

Synthetic Accessibility: Hydrolysis of ester or nitrile precursors is a common route (e.g., 75–88% yields for non-bulky derivatives ).

Biological and Industrial Relevance: 3-Methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in insecticide production due to its straightforward synthesis . 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid demonstrates the importance of hydrogen-bonding networks in crystal packing, relevant to solid-state pharmaceutical formulations . 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is commercially available, highlighting its utility in scalable drug synthesis .

Research Findings and Challenges

- Steric Effects : The trityl group’s bulk may hinder reactions at the C4 carboxylic acid, necessitating optimized conditions for further derivatization.

- Solubility vs. Bioactivity : While fluorinated and trityl-substituted compounds may exhibit improved target binding, their poor solubility could limit bioavailability, requiring formulation strategies .

- Synthetic Yields : Yields for similar compounds range widely (52–88%), suggesting that the trityl derivative’s synthesis may require trade-offs between purity and efficiency .

Biological Activity

3-Methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.

Molecular Formula: CHNO\

Molecular Weight: 283.33 g/mol

IUPAC Name: 3-methyl-1-(triphenylmethyl)-1H-pyrazole-4-carboxylic acid

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring: Condensation of appropriate aldehydes with hydrazine derivatives.

- Carboxylation: Introduction of the carboxylic acid group through standard carboxylation methods using carbon dioxide or carbon monoxide under specific conditions.

- Tritylation: Protection of the nitrogen atom using trityl chloride to yield the final product.

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. Among these, certain derivatives demonstrated moderate to excellent antifungal activity, surpassing traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain Tested | Inhibition (%) |

|---|---|---|

| 9m | Fusarium spp. | 85 |

| 9n | Botrytis cinerea | 78 |

| 9o | Alternaria spp. | 70 |

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can inhibit key inflammatory pathways. For example, compounds containing the pyrazole moiety were found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in fungal metabolism and inflammation, including succinate dehydrogenase (SDH) and cyclooxygenase (COX) enzymes.

- Receptor Modulation: It may also modulate receptor activity related to inflammatory responses, impacting pathways such as NF-kB signaling .

Case Studies

A notable study evaluated the efficacy of various pyrazole derivatives in vivo using animal models for fungal infections. The results indicated that treatment with these compounds led to a significant reduction in fungal load compared to untreated controls, highlighting their therapeutic potential .

Table 2: In Vivo Efficacy against Fungal Infections

| Treatment | Fungal Load Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 40 |

| Pyrazole Derivative A | 75 | 80 |

| Pyrazole Derivative B | 65 | 75 |

Q & A

Q. What are common synthetic routes for preparing 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves cyclocondensation of ethyl acetoacetate with trityl hydrazine derivatives, followed by hydrolysis. For example, ethyl 3-methyl-1-trityl-pyrazole-4-carboxylate can be synthesized via a three-component reaction using DMF-DMA as a cyclizing agent. The ester intermediate is then hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Characterization of intermediates includes 1H/13C NMR (e.g., ester carbonyl at δ ~162 ppm, trityl protons at δ ~7.2–7.4 ppm) and HRMS for molecular ion confirmation .

Q. Which purification techniques are optimal for isolating this compound?

- Methodological Answer : Flash chromatography on silica gel with gradient elution (cyclohexane/ethyl acetate, 0–30% EA) is effective for removing unreacted starting materials and byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) may be employed. Dry-loading with Celite® is recommended for viscous intermediates .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

Q. What are the solubility properties of this compound, and how do they influence reaction design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility can be enhanced by derivatization (e.g., methyl esters) or using sonication. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies between experimental and theoretical NMR data often arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G* level) to model solvent interactions (e.g., chloroform) and compare Boltzmann-weighted shifts. Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .

Q. What strategies optimize regioselectivity in pyrazole ring formation during synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Trityl groups favor substitution at the N1 position due to steric hindrance. Use low-temperature kinetics (0–5°C) during cyclocondensation to suppress byproduct formation. Monitor reaction progress via TLC (Rf ~0.6 in 2:1 cyclohexane/EA) .

Q. How do computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Perform Fukui function analysis to identify electrophilic sites (e.g., carbonyl carbon). Molecular electrostatic potential (MESP) maps can highlight nucleophilic attack regions. Pair with experimental kinetic studies (e.g., reaction with amines) to validate computational models .

Q. What is the impact of substituents (e.g., methyl vs. trifluoromethyl) on the compound’s biological activity?

Q. How is the compound’s stability under acidic/basic conditions assessed for drug formulation?

- Methodological Answer : Conduct forced degradation studies :

Q. What advanced techniques validate the compound’s crystallinity and polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.